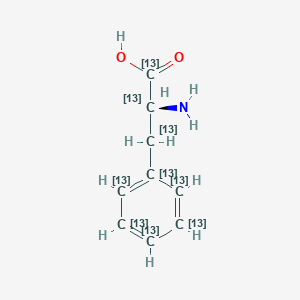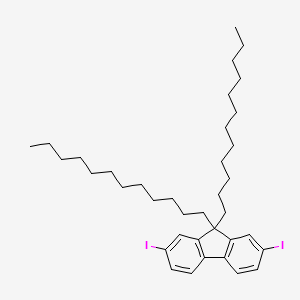
9H-Fluorene, 9,9-didodecyl-2,7-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene, 9,9-didodecyl-2,7-diiodo-: is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two dodecyl groups and two iodine atoms attached to the fluorene core. The addition of these groups significantly alters the physical and chemical properties of the molecule, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- typically involves the iodination of 9,9-didodecylfluorene. The process can be carried out using iodine and an oxidizing agent such as silver trifluoroacetate in a suitable solvent like chloroform. The reaction is usually conducted under reflux conditions to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atoms in 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- can be replaced by other groups through nucleophilic substitution reactions.
Oxidation Reactions: The fluorene core can undergo oxidation to form fluorenone derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atoms, yielding 9,9-didodecylfluorene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products include azido or thiol-substituted fluorenes.
Oxidation: Fluorenone derivatives.
Reduction: 9,9-didodecylfluorene.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: Used as an intermediate in the synthesis of polymeric light-emitting diodes (PLEDs) and organic photovoltaics (OPVs).
Material Science: Incorporated into polymers to enhance their electronic properties.
Biology and Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its hydrophobic nature.
Biological Probes: Can be used in the design of fluorescent probes for biological imaging.
Industry:
Coatings and Paints: Utilized in the formulation of specialty coatings and paints due to its stability and hydrophobicity.
Plastics: Incorporated into plastic materials to improve their mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- largely depends on its application. In organic electronics, the compound acts as a charge carrier due to its conjugated structure, facilitating electron transport. In biological applications, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and facilitating drug delivery.
Comparación Con Compuestos Similares
- 9,9-Didodecyl-2,7-dibromofluorene
- 9,9-Dioctyl-2,7-dibromofluorene
- 9,9-Didodecyl-2,7-dichlorofluorene
Comparison:
- 9,9-Didodecyl-2,7-dibromofluorene: Similar in structure but with bromine atoms instead of iodine. Bromine is less reactive than iodine, making this compound less suitable for certain substitution reactions.
- 9,9-Dioctyl-2,7-dibromofluorene: Contains shorter alkyl chains (octyl instead of dodecyl), which affects its solubility and melting point.
- 9,9-Didodecyl-2,7-dichlorofluorene: Chlorine atoms are less reactive than iodine, making this compound less versatile in chemical reactions.
Conclusion
9H-Fluorene, 9,9-didodecyl-2,7-diiodo- is a versatile compound with significant applications in organic electronics, material science, and potentially in biological systems. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of advanced materials.
Propiedades
Número CAS |
278176-07-1 |
|---|---|
Fórmula molecular |
C37H56I2 |
Peso molecular |
754.6 g/mol |
Nombre IUPAC |
9,9-didodecyl-2,7-diiodofluorene |
InChI |
InChI=1S/C37H56I2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28H2,1-2H3 |
Clave InChI |
JSGWQGOESBTDEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


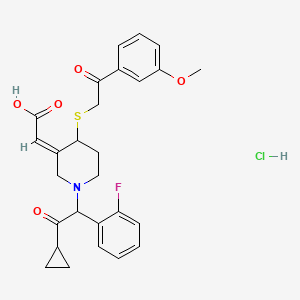
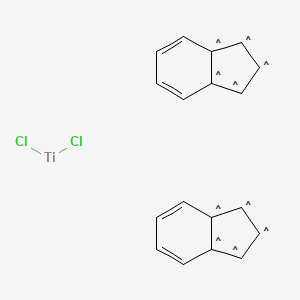
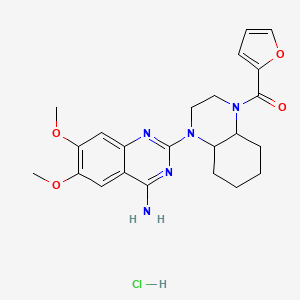
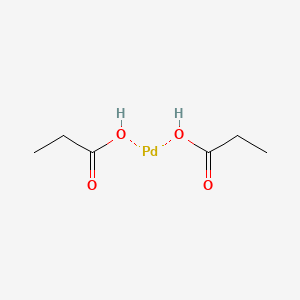
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
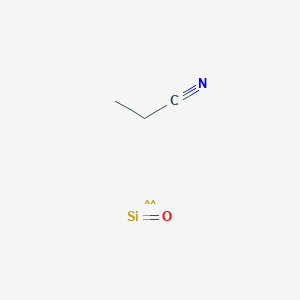
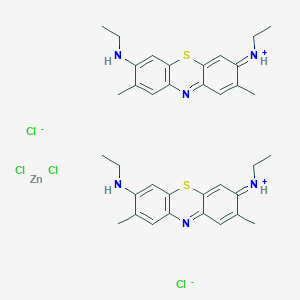
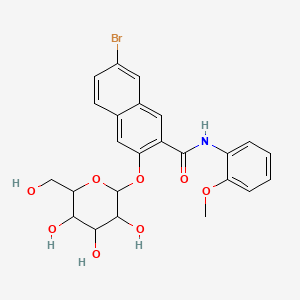
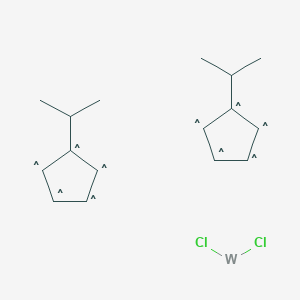
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
